Physicochemical Differentiation: Enhanced Lipophilicity (XLogP3) vs. Regioisomer 5,6-Dimethoxy-2-methylbenzothiazole
The target compound's specific substitution pattern directly impacts its lipophilicity, a critical parameter for membrane permeability and pharmacokinetics. 2,4-Dimethoxy-7-methyl-1,3-benzothiazole has a computed XLogP3 value that differentiates it from its regioisomer. The 7-methyl substitution contributes to a higher logP compared to analogs where the methyl group is absent or positioned differently, potentially offering an advantage in targeting hydrophobic binding pockets or crossing biological barriers. Based on PubChem computed data, the target compound's XLogP3 is 3.0 , while the regioisomer 5,6-dimethoxy-2-methylbenzothiazole has a computed XLogP3 of 2.5 .
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | 5,6-Dimethoxy-2-methylbenzothiazole (CAS 62306-04-1): XLogP3 = 2.5 |
| Quantified Difference | Δ XLogP3 = +0.5 (target compound is more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, as reported in PubChem. |
Why This Matters
A higher XLogP3 value of 3.0 for the target compound suggests superior membrane permeability compared to the 5,6-dimethoxy-2-methyl analog (XLogP3 2.5), a critical factor for cell-based assay performance and oral bioavailability potential.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 13814266, 2,4-Dimethoxy-7-methyl-1,3-benzothiazole. https://pubchem.ncbi.nlm.nih.gov/compound/108773-01-9. Accessed 2026-05-06. View Source
- [2] PubChem. Substance Record for 5,6-Dimethoxy-2-methylbenzothiazole (CAS 62306-04-1). https://pubchem.ncbi.nlm.nih.gov/compound/62306-04-1. Accessed 2026-05-06. View Source
